5-[4-(Dimethylamino)phenyl]-2-furaldehyde
Description
5-[4-(Dimethylamino)phenyl]-2-furaldehyde is an aromatic aldehyde featuring a furan ring substituted with a 4-(dimethylamino)phenyl group at the 5-position and a formyl group at the 2-position. The dimethylamino substituent is strongly electron-donating, enhancing conjugation across the π-system, which can influence solvatochromic behavior and fluorescence properties . This compound is structurally analogous to solvatochromic dyes used in solvent polarity studies, such as those discussed by Reichardt (1994), where electron-donating and -withdrawing groups modulate spectral shifts in different solvents .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-14(2)11-5-3-10(4-6-11)13-8-7-12(9-15)16-13/h3-9H,1-2H3 |
InChI Key |
GZXGMBSLYRUHSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with furfural in the presence of a base. One common method is the Knoevenagel condensation reaction, where the aldehyde groups of both reactants undergo a condensation reaction to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to catalyze the reaction .
Industrial Production Methods: Industrial production of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 5-[4-(Dimethylamino)phenyl]-2-furaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials, including dyes and polymers .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a fluorescent probe due to its unique photophysical properties
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions enable the compound to bind to proteins, enzymes, or other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde
- Substituent : 4-Trifluoromethylphenyl (electron-withdrawing -CF₃).
- Impact: The -CF₃ group reduces electron density on the phenyl ring, decreasing conjugation compared to the dimethylamino analog. This results in a hypsochromic (blue) shift in UV/vis spectra and reduced fluorescence intensity .
- Applications : Enhanced chemical stability due to -CF₃ makes it suitable for agrochemical intermediates .
5-({4-Chloro-2-nitrophenoxy}methyl)-2-furaldehyde
- Substituents : Chloro (electron-withdrawing) and nitro (strong electron-withdrawing) groups.
- Impact : The nitro group induces significant electron withdrawal, destabilizing the aromatic system and reducing solubility in polar solvents. The chloro group adds steric hindrance .
- Applications: Potential use in photoactive materials due to nitro group reactivity .
Heterocycle Modifications
5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde
- Structure : Thiophene replaces furan.
- Impact: Thiophene’s higher electron richness increases polarizability, leading to red-shifted absorption spectra compared to the furan derivative. The dimethylamino group further enhances electron donation, making this compound a candidate for organic semiconductors .
Pharmaceutical Derivatives
5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde
- Structure : Extended quinazoline moiety with chloro, fluoro, and benzyloxy substituents.
- Impact : The quinazoline core enhances planar conjugation, improving binding affinity to kinase targets. The chloro and fluoro groups increase lipophilicity, aiding blood-brain barrier penetration .
- Applications : Intermediate in Lapatinib synthesis (tyrosine kinase inhibitor) .
Comparative Data Table
Biological Activity
5-[4-(Dimethylamino)phenyl]-2-furaldehyde, also known as a derivative of furaldehyde, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
5-[4-(Dimethylamino)phenyl]-2-furaldehyde is characterized by the presence of a furan ring, which is known for its significant role in various biological processes. The dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds containing the furan moiety exhibit notable antimicrobial activity. For instance, derivatives of 5-phenyl-2-furaldehyde have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the furan structure can enhance antibacterial potency, making it a candidate for developing new antibiotics .
2. Antitumor Activity
Several studies have highlighted the antitumor potential of furaldehyde derivatives. For example, 5-[4-(Dimethylamino)phenyl]-2-furaldehyde has been reported to inhibit cancer cell proliferation in vitro. The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased markers of apoptosis and reduced cell viability in treated cultures .
3. Enzyme Inhibition
This compound has been identified as an inhibitor of key enzymes involved in cancer progression and other diseases. Specifically, it has shown inhibitory effects on phosphoinositide 3-kinase γ (PI3Kγ), which plays a crucial role in cell signaling pathways associated with cancer growth and survival .
The biological activity of 5-[4-(Dimethylamino)phenyl]-2-furaldehyde can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Cell Cycle Progression : By interfering with specific checkpoints in the cell cycle, it can prevent cancer cells from dividing.
- Modulation of Signaling Pathways : Inhibition of PI3Kγ affects downstream signaling pathways that are critical for tumor growth and metastasis .
Case Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, treatment with 5-[4-(Dimethylamino)phenyl]-2-furaldehyde resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at low concentrations, indicating its potential use as an antimicrobial agent.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
